molecular formula C18H21N3O3 B2636878 (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone CAS No. 2034288-46-3

(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone

Cat. No. B2636878
CAS RN: 2034288-46-3
M. Wt: 327.384
InChI Key: CFUYQKDCEHBEJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone is a chemical compound that has been studied for its potential biological activities . It contains a 2,3-dihydrobenzo[b][1,4]dioxin structure, which has been found to enhance the bioactivity of compounds .


Synthesis Analysis

The synthesis of this compound and similar derivatives has been reported in the literature . The introduction of the 2,3-dihydrobenzo[b][1,4]dioxin structure is a key step in the synthesis process, which has been found to enhance the bioactivity of the compounds .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a 2,3-dihydrobenzo[b][1,4]dioxin structure. Docking simulations have been performed to analyze the probable binding models and poses, and a QSAR model has been built for the reasonable design of B-Raf inhibitors in the future .

Scientific Research Applications

B-Raf Inhibitory and Anti-proliferation Activities

A study focused on novel 2,3-dihydrobenzo[b][1,4]dioxin-containing 4,5-dihydro-1H-pyrazole derivatives, highlighting their synthesis, evaluation for B-Raf inhibitory, and anti-proliferation activities. One compound demonstrated potent activity against B-Raf(V600E) and a human melanoma cell line, suggesting potential for cancer treatment research. QSAR and docking simulations provided insights for future B-Raf inhibitor design (Yu-Shun Yang et al., 2012).

Antioxidant and Antimicrobial Activities

Research into a series of 2,3-dihydro-1H-pyrazole-4-carbonitrile and 1,3,4-oxadiazol-2-yl-1H-benzo[d]imidazol-5-yl)(phenyl)methanone derivatives explored their antioxidant and antimicrobial properties. This study highlighted the significant antioxidant activity of certain compounds and their effectiveness against various pathogens, offering insights into their potential as antimicrobial agents (F. Bassyouni et al., 2012).

Antimicrobial Activity of Pyrazoline Derivatives

Another study synthesized (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones, assessing their antimicrobial effectiveness. These compounds, particularly those with a methoxy group, showed high antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole, suggesting potential applications in combating microbial infections (Satyender Kumar et al., 2012).

Molecular Interaction Studies

The molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor was examined, revealing insights into the compound's conformational preferences and binding mechanisms. This research contributes to the understanding of cannabinoid receptor interactions, potentially influencing the design of receptor-targeted therapies (J. Shim et al., 2002).

Future Directions

The future directions for the study of this compound could involve further optimization of the compound structure to improve its pharmacokinetic and safety profiles . Additionally, comprehensive structure-activity relationship studies could be conducted to discover new compounds with potent biological activities .

properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-5-yl-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-20-9-7-15(19-20)13-4-3-8-21(12-13)18(22)14-5-2-6-16-17(14)24-11-10-23-16/h2,5-7,9,13H,3-4,8,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFUYQKDCEHBEJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCCN(C2)C(=O)C3=C4C(=CC=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.